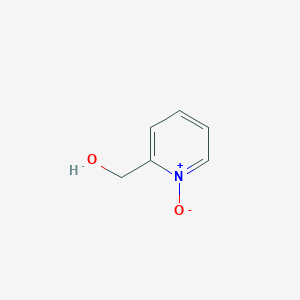

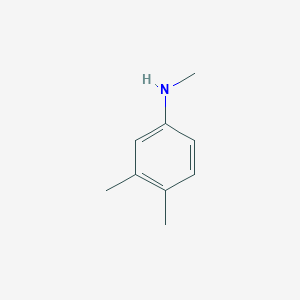

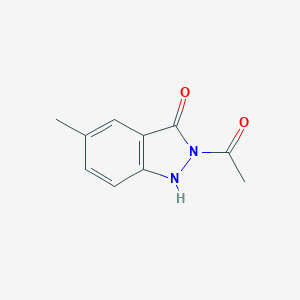

3,4,N-trimethyl-aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

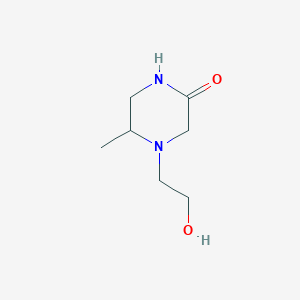

Trimethylanilines are a class of organic compounds that contain an aniline ring substituted with three methyl groups . They are aromatic amines and are of commercial interest as precursors to dyes .

Synthesis Analysis

Trimethylanilines can be synthesized through various methods. One common method is the selective nitration of mesitylene, followed by reduction of the resulting nitro group to the aniline . Another method involves the use of N- and C-trimethylsilyl-substituted anilines .Molecular Structure Analysis

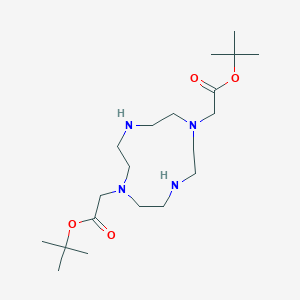

The molecular structure of trimethylanilines is similar to that of other anilines. They have a benzene ring with a nitrogen atom substituted with three methyl groups .Chemical Reactions Analysis

Trimethylanilines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions . They can also undergo reactions with nitrobenzene and Grignard reagents .Aplicaciones Científicas De Investigación

- 4, N,N -Trimethylaniline is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert -butylperoxide to form N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .

- The method of application involves the use of iron catalysts and tert-butylperoxide. The reaction results in the formation of N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .

- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .

- A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- The method of application involves the use of Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ] . The reaction results in the formation of triarylmethanes .

Organic Synthesis

Synthesis of Anilines

Synthesis of Triarylmethanes

- Alkyl orthoesters are valuable substrates in organic transformations . The synthesis of aryl orthoesters involves the use of 3,4,N-trimethyl-aniline .

- The method of application involves the use of alkyl orthoesters as substrates in various classes of two-component and multi-component organic reactions . The reaction results in the formation of aryl orthoesters .

- A stereoselective method for the synthesis of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates has been described . The synthesis involves the ring contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones with 3,4,N-trimethyl-aniline .

- The method of application involves the use of HTIB as an oxidizing agent in the presence of a few drops of either HClO4 or H2SO4 at room temperature . The reaction results in the formation of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates .

Synthesis of Aryl Orthoesters

Synthesis of Trans-Methyl N-Acetyl-2-Aryl-2,3-Dihydroindol-3-Carboxylates

- Synthesis of Anilines

- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,3,4-trimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABKSVWHJDSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3,4-Trimethylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)